(1R,2S)-2-bromocyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-bromocyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. The compound features a cyclopropane ring substituted with a bromine atom and a carboxylic acid group. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-bromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a bromocarboxylic acid under conditions that promote cyclopropane formation. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the purification and resolution of the enantiomers to obtain the desired (1R,2S) configuration .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-bromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Reduction: Formation of primary alcohols.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
(1R,2S)-2-bromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (1R,2S)-2-bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclopropane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-chlorocyclopropane-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
Cyclopropane-1-carboxylic acid: The parent compound without any halogen substitution.
Uniqueness
(1R,2S)-2-bromocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions compared to its chlorine or unsubstituted counterparts .
Properties
CAS No. |
2460739-75-5 |
---|---|
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
165 |
Purity |
95 |
Origin of Product |
United States |
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